N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-b]pyridine ring. This type of structure is common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide detailed information about the positions of atoms in the molecule and the nature of the bonds between them.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the pyrazolo[3,4-b]pyridine ring could potentially participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Antioxidant Properties
Pyrazolo[3,4-b]pyridine-5-carboxamide exhibits antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. Its ability to scavenge free radicals makes it relevant in various health contexts .
Antimicrobial Activity
Researchers have identified Pyrazolo[3,4-b]pyridine-5-carboxamide as an antimicrobial agent. Its potential to inhibit microbial growth suggests applications in treating infections and developing novel antibiotics .
Herbicidal Effects
The compound has herbicidal properties, making it valuable in agriculture. It could contribute to weed control and sustainable crop management .
Anti-inflammatory Potential
Pyrazolo[3,4-b]pyridine-5-carboxamide has anti-inflammatory effects. Investigating its mechanisms of action may lead to new anti-inflammatory drugs .
Antifungal Activity
Studies have shown that this compound possesses antifungal properties. It could be explored further for managing fungal infections .
Antitumor Properties
Pyrazolo[3,4-b]pyridine-5-carboxamide exhibits antitumor activity. Researchers have identified its potential as a candidate for cancer therapy. Understanding its mode of action and optimizing its efficacy are ongoing areas of investigation .
These diverse applications highlight the versatility of Pyrazolo[3,4-b]pyridine-5-carboxamide and underscore its relevance in drug discovery and therapeutic development. Further research is essential to unlock its full potential across these fields . If you need more information or additional applications, feel free to ask! 😊
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves the reaction of 4-butylbenzaldehyde with ethyl acetoacetate to form 4-butyl-3-methyl-1-phenyl-1,3-dihydro-2H-pyrazol-5-one. This intermediate is then reacted with p-toluidine to form N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)pyrazolidine-5-carboxamide, which is subsequently cyclized with acetic anhydride to form the final product.", "Starting Materials": [ "4-butylbenzaldehyde", "ethyl acetoacetate", "p-toluidine", "acetic anhydride" ], "Reaction": [ "Step 1: 4-butylbenzaldehyde is reacted with ethyl acetoacetate in the presence of a base catalyst to form 4-butyl-3-methyl-1-phenyl-1,3-dihydro-2H-pyrazol-5-one.", "Step 2: 4-butyl-3-methyl-1-phenyl-1,3-dihydro-2H-pyrazol-5-one is reacted with p-toluidine in the presence of a base catalyst to form N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)pyrazolidine-5-carboxamide.", "Step 3: N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)pyrazolidine-5-carboxamide is cyclized with acetic anhydride in the presence of a base catalyst to form N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide." ] } | |
CAS RN |
923257-40-3 |
Product Name |
N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Molecular Formula |
C25H26N4O2 |
Molecular Weight |
414.509 |
IUPAC Name |
N-(4-butylphenyl)-3-methyl-1-(4-methylphenyl)-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C25H26N4O2/c1-4-5-6-18-9-11-19(12-10-18)27-25(31)21-15-26-24-22(23(21)30)17(3)28-29(24)20-13-7-16(2)8-14-20/h7-15H,4-6H2,1-3H3,(H,26,30)(H,27,31) |
InChI Key |
FNZTUEFLVLAPOC-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=C(C=C4)C)C |
solubility |
not available |
Origin of Product |
United States |
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